![molecular formula C9H7BrN2O2 B1383199 4-溴-1H-吡咯并[2,3-b]吡啶-6-甲酸甲酯 CAS No. 1352394-92-3](/img/structure/B1383199.png)
4-溴-1H-吡咯并[2,3-b]吡啶-6-甲酸甲酯
描述
“Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a derivative of pyridine, which is a six-membered heterocyclic compound . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines, such as “methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of “methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .Physical And Chemical Properties Analysis
“Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” has a molecular weight of 255.068 Da . Other physical and chemical properties are not explicitly mentioned in the available resources.科学研究应用
酪氨酸激酶抑制剂的合成
该化合物用作酪氨酸激酶抑制剂合成的化学试剂 . 这些抑制剂是一类针对细胞生长和分裂中特定酶的药物,通常用于治疗癌症。
取代氮杂吲哚产品的构建模块
“4-溴-7-氮杂吲哚-6-甲酸甲酯”是一种重要的有机中间体,用作取代氮杂吲哚产品合成的构建模块 . 氮杂吲哚以其广泛的生物活性而闻名,包括抗癌、抗病毒和抗菌活性。
抗癌活性
吲哚衍生物,如该化合物,因其显著的生物活性而被认为具有潜在的药物发现价值。 它们已被用于治疗各种癌症 .
抗病毒和抗菌特性
氮杂吲哚核心与具有抗病毒和抗菌活性的化合物相关,使其在开发针对传染病的治疗方法中具有价值 .
生物活性研究
研究人员一直在研究吡咯并吡啶衍生物的生物活性,这些衍生物可能包括“4-溴-1H-吡咯并[2,3-b]吡啶-6-甲酸甲酯”之类的化合物。 这些研究侧重于了解它们在降低血糖水平和治疗糖尿病等疾病方面的疗效 .
药物发现与开发
该化合物的结构对于设计和合成新型药物至关重要,特别是针对特定生化途径或细胞机制的药物 .
化学合成研究
该化合物也用于各种化学合成研究项目,以开发新的合成方法或改进现有的用于氮杂吲哚核心单元的合成方法 .
药物应用
由于其生化特性,该化合物可用于涉及开发新药物或治疗剂的药物应用 .
ChemicalBook - 4-Bromo-7-azaindole: properties, applications and safety ChemicalBook - 4-Bromo-7-azaindole | 348640-06-2 MDPI - An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine RSC Publishing - Synthesis of indole derivatives as prevalent moieties present in natural products RSC Publishing - Recent developments in the synthesis of azaindoles from pyridine and pyrazines De Gruyter - Scalable synthesis and properties of 7-methyl- 4-azaindole
安全和危害
作用机制
Target of Action
The primary target of methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, also known as 4-Bromo-7-azaindole-6-carboxylic acid methyl ester, is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The activated FGFR triggers several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
生化分析
Biochemical Properties
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are crucial in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions are essential for its potential therapeutic applications, particularly in cancer treatment.
Cellular Effects
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has been shown to influence various cellular processes. It inhibits the proliferation of cancer cells, induces apoptosis, and reduces cell migration and invasion . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting FGFRs, the compound disrupts the signaling pathways that promote cell growth and survival, leading to reduced cancer cell viability.
Molecular Mechanism
The molecular mechanism of action of methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, which is necessary for the activation of downstream signaling pathways. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cellular functions, although some cells may develop resistance over time.
Dosage Effects in Animal Models
The effects of methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects, including toxicity to normal tissues and organs. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity.
Metabolic Pathways
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall effects of the compound.
Transport and Distribution
Within cells and tissues, methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is transported and distributed through passive diffusion and active transport mechanisms . Transporters and binding proteins may facilitate its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate localizes to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function may be affected by post-translational modifications and interactions with other biomolecules. Targeting signals and binding motifs within the compound’s structure may direct it to specific organelles, where it exerts its biochemical effects.
属性
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVFJIIREJEXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CN2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


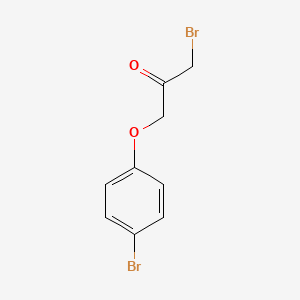
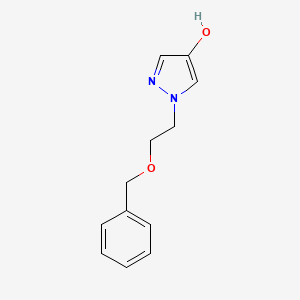
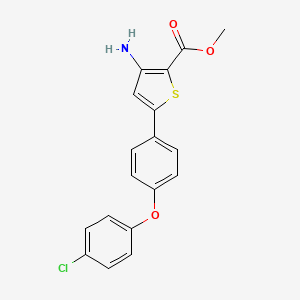
![1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1383122.png)
![tert-Butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1383123.png)
![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383125.png)
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1383129.png)

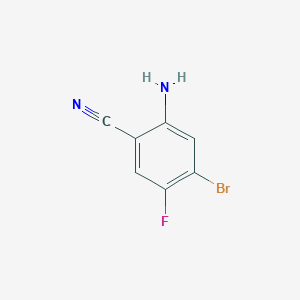
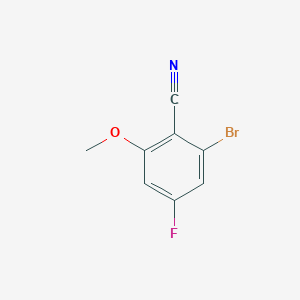
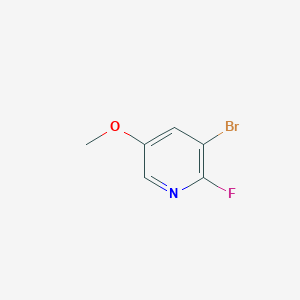
![{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B1383137.png)
![4-(2-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)thiazol-4-yl)-1-methylpyridin-1-ium chloride hydrochloride](/img/structure/B1383138.png)
